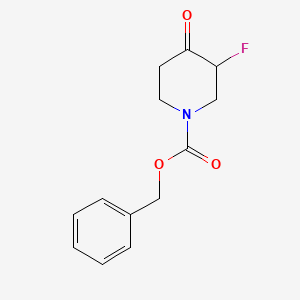

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.254 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and a fluorinating agent. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Starting Materials: Piperidine derivative, benzyl chloroformate, fluorinating agent.

Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (0-25°C).

Procedure: The piperidine derivative is reacted with benzyl chloroformate in the presence of a base and a fluorinating agent under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring provides structural rigidity, allowing precise interaction with the target site.

Vergleich Mit ähnlichen Verbindungen

- Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

- Benzyl 3-methyl-4-oxopiperidine-1-carboxylate

- Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Comparison: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts .

Biologische Aktivität

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (BFOPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BFOPC, including its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula : C13H14FNO

- Molecular Weight : 251.25 g/mol

- CAS Number : 845256-59-9

- Purity : Typically above 96% in commercial preparations .

BFOPC interacts with specific molecular targets such as enzymes and receptors, which is crucial for its biological activity. The presence of the fluorine atom enhances its binding affinity through hydrogen bonding and van der Waals interactions. The piperidine ring contributes structural rigidity, facilitating precise interactions with target sites .

Interaction with Biological Targets

- Enzyme Inhibition : BFOPC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and neurological disorders .

- Receptor Binding : Its structural similarity to biologically active molecules allows BFOPC to bind to various receptors, influencing physiological responses.

Biological Activity

Research indicates that BFOPC exhibits several biological activities:

Anticancer Activity

BFOPC has shown promise in studies targeting oxidative phosphorylation (OXPHOS), a metabolic pathway critical for the survival of certain cancer cells. In vitro studies suggest that BFOPC can inhibit ATP production in cancer cell lines, leading to cytotoxic effects .

Case Study: Inhibition of OXPHOS

A study demonstrated that a close analogue of BFOPC exhibited significant inhibition of Complex I function, resulting in reduced ATP levels and increased cytotoxicity in pancreatic cancer cells . This suggests that BFOPC may be a valuable lead compound for developing OXPHOS inhibitors.

Neuroprotective Effects

Preliminary findings indicate that BFOPC may have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert effects on neuronal cells is currently under investigation .

Research Applications

BFOPC serves as a versatile building block in medicinal chemistry:

- Medicinal Chemistry : Used as an intermediate in synthesizing compounds targeting neurological disorders and cancer therapies.

- Organic Synthesis : Acts as a precursor for creating more complex molecular structures.

- Biological Studies : Employed in enzyme inhibition assays and receptor binding studies due to its structural characteristics .

Biological Activity Overview

Case Studies and Experimental Evidence

- In Vitro Studies : Demonstrated significant cytotoxicity against pancreatic cancer cells with IC50 values indicating potent activity.

- In Vivo Studies : Ongoing research aims to evaluate the safety profile and therapeutic efficacy of BFOPC analogues in animal models.

Eigenschaften

IUPAC Name |

benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECCYYOJLNSUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654971 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845256-59-9 | |

| Record name | Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.